1-(3-甲基异噁唑-5-基)丙胺

描述

Molecular Structure Analysis

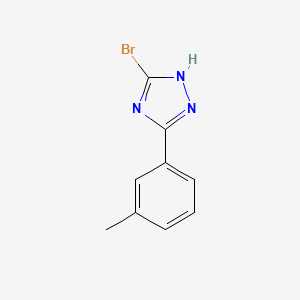

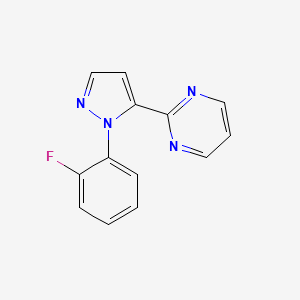

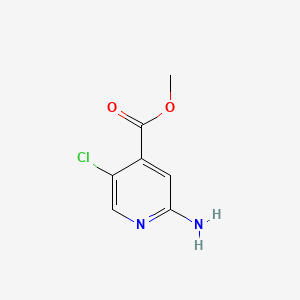

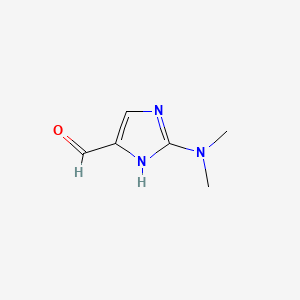

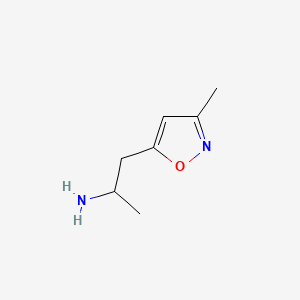

The InChI code for “1-(3-Methylisoxazol-5-yl)propan-2-amine” is 1S/C7H12N2O/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3 . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis

This compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density may be found in specialized chemical databases .科学研究应用

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : “1-(3-Methylisoxazol-5-yl)propan-2-amine” has been used in the synthesis of novel sulphamethoxazole derivatives . These derivatives were designed and synthesized as part of a study exploring their anticancer and antimicrobial properties .

- Methods of Application or Experimental Procedures : The structures of the new compounds were confirmed based on a comprehensive characterization of spectral data by applied IR and 1H as well as 13C NMR spectroscopy . The prepared compounds were then tested for their anticancer and antimicrobial properties .

- Results or Outcomes : One of the compounds, Hydrazone 16b, demonstrated convincing anticancer effect against all tested cell cultures such as human prostate carcinoma PPC-1 and human kidney carcinoma CaKi-1 cell lines, and human fibroblasts HF . It showed higher activity against CaKi-1 cell line than the anticancer drugs axitinib and pazopanib used to treat renal cancer . Also, it was more active in the PPC-1 cell line compared to the approved PARP inhibitor Olaparib . Hydrazone 16b was also found to possess good antimicrobial properties against gram-positive bacteria strains of Staphylococcus aureus, Staphylococcus epidermidis, as well as Bacillus cereus .

Application in Heterocyclizations Involving Pyruvic Acids

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “1-(3-Methylisoxazol-5-yl)propan-2-amine” has been used in heterocyclizations involving pyruvic acids . The multicomponent condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective while the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

- Methods of Application or Experimental Procedures : The chemical properties of 3-amino-5-methylisoxazole in the reactions involving pyruvic acid derivatives are reported . It was established that only NH2-nucleophilic center of 3-amino-5-methylisoxazole takes part in the heterocyclizations with pyruvic acid derivatives .

- Results or Outcomes : The treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

Application in Biodegradation of Sulfamethoxazole

- Specific Scientific Field : Environmental Science

- Summary of the Application : “1-(3-Methylisoxazol-5-yl)propan-2-amine” is the major intermediate formed during sulfamethoxazole biodegradation by Pseudomonas psychrophila strain HA-4 . It is also the intermediate formed during the photocatalytic degradation of sulfamethoxazole (SMX) .

- Methods of Application or Experimental Procedures : The compound was used in the study of the biodegradation and photocatalytic degradation of sulfamethoxazole .

- Results or Outcomes : The study found that “1-(3-Methylisoxazol-5-yl)propan-2-amine” is a major intermediate in these degradation processes .

Application in Synthesis of Naphtho[1,2-e][1,3]oxazines

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “1-(3-Methylisoxazol-5-yl)propan-2-amine” has been used in the synthesis of naphtho[1,2-e][1,3]oxazines .

- Methods of Application or Experimental Procedures : The compound was used in the synthesis of naphtho[1,2-e][1,3]oxazines .

- Results or Outcomes : The study found that “1-(3-Methylisoxazol-5-yl)propan-2-amine” is a major intermediate in these synthesis processes .

Application in Therapeutic Potential of Isoxazole and its Analogs

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : “1-(3-Methylisoxazol-5-yl)propan-2-amine” has been used in the synthesis of new isoxazoles taking [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], a highly selective COX-1 inhibitor . COX-1 inhibition is considered as a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

- Methods of Application or Experimental Procedures : The compound was used in the synthesis of new isoxazoles .

- Results or Outcomes : The study found that “1-(3-Methylisoxazol-5-yl)propan-2-amine” is a major intermediate in these synthesis processes .

安全和危害

The compound is labeled with the signal word “Danger” and has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

属性

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKSNFMGMNTTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296016 | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylisoxazol-5-yl)propan-2-amine | |

CAS RN |

1207176-27-9 | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207176-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。